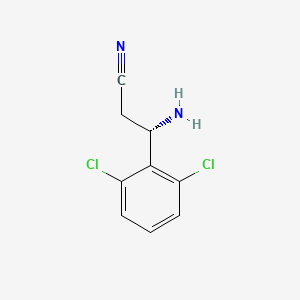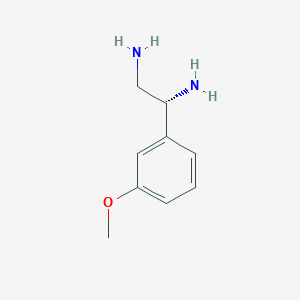
(1R)-1-(3-Methoxyphenyl)ethane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R)-1-(3-Methoxyphenyl)ethane-1,2-diamine is an organic compound that belongs to the class of phenylethylamines This compound features a methoxy group attached to the benzene ring and two amine groups on the ethane chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(3-Methoxyphenyl)ethane-1,2-diamine can be achieved through several synthetic routes. One common method involves the reduction of the corresponding nitro compound. For example, 3-methoxyphenylacetonitrile can be reduced using hydrogen gas in the presence of a palladium catalyst to yield the desired diamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
(1R)-1-(3-Methoxyphenyl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or oximes.
Reduction: Further reduction can lead to the formation of secondary or tertiary amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents such as acyl chlorides or anhydrides for amide formation.
Major Products Formed
Oxidation: Imines, oximes.
Reduction: Secondary or tertiary amines.
Substitution: Amides, carbamates.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1R)-1-(3-Methoxyphenyl)ethane-1,2-diamine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is studied for its potential role as a ligand in receptor binding studies. It may interact with various biological targets, providing insights into receptor-ligand interactions.
Medicine
Medically, this compound is investigated for its potential therapeutic properties. It may exhibit activity as an antidepressant, antipsychotic, or neuroprotective agent.
Industry
In the industrial sector, this compound can be used in the production of polymers and advanced materials. Its unique structure allows for the development of materials with specific properties.
Mécanisme D'action
The mechanism of action of (1R)-1-(3-Methoxyphenyl)ethane-1,2-diamine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R)-1-Phenylethane-1,2-diamine: Lacks the methoxy group, leading to different chemical and biological properties.
(1R)-1-(4-Methoxyphenyl)ethane-1,2-diamine: The methoxy group is in a different position, affecting its reactivity and interactions.
(1R)-1-(3-Methylphenyl)ethane-1,2-diamine: The methoxy group is replaced by a methyl group, altering its chemical behavior.
Uniqueness
The presence of the methoxy group in (1R)-1-(3-Methoxyphenyl)ethane-1,2-diamine imparts unique electronic and steric properties. This affects its reactivity, binding affinity, and overall behavior in various applications, distinguishing it from similar compounds.
Propriétés
Formule moléculaire |
C9H14N2O |
|---|---|
Poids moléculaire |
166.22 g/mol |
Nom IUPAC |
(1R)-1-(3-methoxyphenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C9H14N2O/c1-12-8-4-2-3-7(5-8)9(11)6-10/h2-5,9H,6,10-11H2,1H3/t9-/m0/s1 |
Clé InChI |
FEYNEJSEBGSCJI-VIFPVBQESA-N |
SMILES isomérique |
COC1=CC=CC(=C1)[C@H](CN)N |
SMILES canonique |
COC1=CC=CC(=C1)C(CN)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


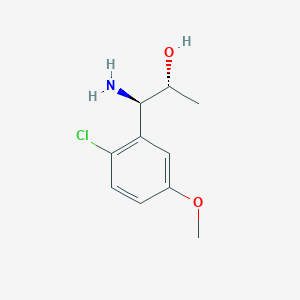
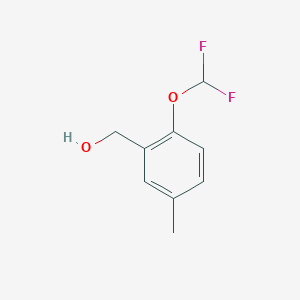
![methyl2-iodo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B13042052.png)
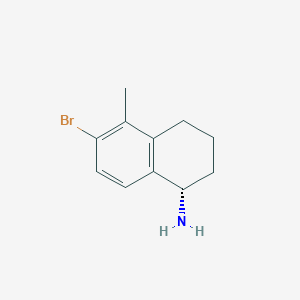
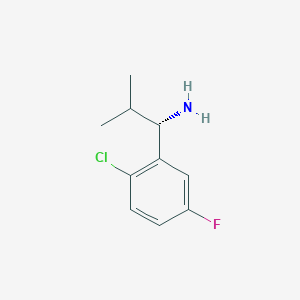
![(1S)-1-[4-(Trifluoromethoxy)phenyl]ethane-1,2-diamine 2hcl](/img/structure/B13042082.png)
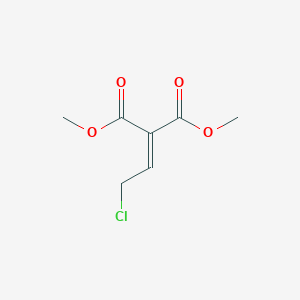
![Tert-butyl 7-hydroxy-7H-spiro[furo[3,4-B]pyridine-5,4'-piperidine]-1'-carboxylate](/img/structure/B13042114.png)

![2-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetic acid](/img/structure/B13042124.png)
